molecular formula C11H15N3OS B2635498 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol CAS No. 213251-31-1

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

カタログ番号 B2635498
CAS番号: 213251-31-1
分子量: 237.32
InChIキー: ISYNPGVIWGXHNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, also known as MTIP, is a small molecule compound that has been studied extensively for its potential therapeutic applications. MTIP is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 by MTIP leads to increased levels of cAMP, which has been shown to have a variety of beneficial effects in different physiological and pathological conditions.

作用機序

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol exerts its pharmacological effects by selectively inhibiting the activity of PDE4, which is an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol leads to increased levels of cAMP, which can activate different signaling pathways in different cells and tissues. Some of the downstream effects of increased cAMP levels include the relaxation of smooth muscle cells, the inhibition of inflammatory cytokine production, and the modulation of immune cell function.
Biochemical and Physiological Effects:
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to have a variety of biochemical and physiological effects in different experimental models. In animal models of asthma and COPD, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to reduce airway hyperresponsiveness, airway inflammation, and mucus production. In animal models of inflammatory bowel disease, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to reduce inflammation and improve gut barrier function. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has also been shown to have neuroprotective effects in animal models of multiple sclerosis and other neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of using 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol in lab experiments is its high selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other signaling pathways. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying PDE4 function. However, one of the main limitations of using 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is its low solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol and its potential therapeutic applications. One area of interest is the development of more potent and selective PDE4 inhibitors that can overcome the limitations of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, such as low solubility and off-target effects. Another area of interest is the study of the downstream signaling pathways that are activated by increased cAMP levels in different cells and tissues. This could lead to the identification of new therapeutic targets for different diseases and conditions. Finally, there is also interest in studying the potential applications of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol in combination with other drugs or therapies, such as corticosteroids or bronchodilators, in order to achieve synergistic effects and improve treatment outcomes.

合成法

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can be synthesized using a multi-step process that involves the reaction of different chemical intermediates. One of the most common methods for synthesizing 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves the reaction of 4-methyl-2-thiocyanato-1,3-thiazole with 3-(dimethylamino)-1-(propan-2-yl)prop-2-en-1-one, followed by the addition of hydrazine hydrate and sodium hydroxide. This reaction leads to the formation of the final product, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, which can be purified using different chromatographic techniques.

科学的研究の応用

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been studied extensively for its potential therapeutic applications in different diseases and conditions. One of the most promising applications of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of PDE4 by 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol leads to the relaxation of smooth muscle cells in the airways, which can improve airflow and reduce inflammation. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has also been studied for its potential applications in the treatment of inflammatory bowel disease, multiple sclerosis, and other autoimmune diseases.

特性

IUPAC Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-6(2)14-4-8(15)9(10(14)12)11-13-7(3)5-16-11/h5-6,12,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQFHCCFANAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。